molecular formula C8H8O2 B180633 4-(FURAN-3-YL)BUT-3-EN-2-ONE CAS No. 196951-16-3

4-(FURAN-3-YL)BUT-3-EN-2-ONE

Cat. No.: B180633
CAS No.: 196951-16-3
M. Wt: 136.15 g/mol
InChI Key: DYSMWEMINDEPKS-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(FURAN-3-YL)BUT-3-EN-2-ONE is an organic compound characterized by a furan ring attached to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-3-YL)BUT-3-EN-2-ONE typically involves the reaction of furfural with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(FURAN-3-YL)BUT-3-EN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to a saturated ketone or alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

4-(FURAN-3-YL)BUT-3-EN-2-ONE has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(FURAN-3-YL)BUT-3-EN-2-ONE involves its interaction with molecular targets through its reactive functional groups. The furan ring and butenone moiety can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in materials science.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A related compound with a furan ring and an aldehyde group.

    3-Furylacrylic acid: Contains a furan ring and an acrylic acid moiety.

    Furfuryl alcohol: Features a furan ring and an alcohol group.

Uniqueness

4-(FURAN-3-YL)BUT-3-EN-2-ONE is unique due to its combination of a furan ring and a butenone moiety, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(E)-4-(furan-3-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)2-3-8-4-5-10-6-8/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSMWEMINDEPKS-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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